molecular formula C23H19F3N4OS B12030997 3-[4-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine

3-[4-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B12030997
M. Wt: 456.5 g/mol
InChI Key: PGJKUSQICRVYFD-UHFFFAOYSA-N
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Description

3-[4-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is a triazole-based heterocyclic compound featuring a pyridine ring at position 3 of the triazole core. The structure includes a 4-ethoxyphenyl group at position 4 and a benzylsulfanyl moiety substituted with a trifluoromethyl (–CF₃) group at the meta position of the benzyl ring. This compound belongs to a class of 1,2,4-triazole derivatives known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and antiviral properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for drug development .

Properties

Molecular Formula

C23H19F3N4OS

Molecular Weight

456.5 g/mol

IUPAC Name

3-[4-(4-ethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C23H19F3N4OS/c1-2-31-20-10-8-19(9-11-20)30-21(17-6-4-12-27-14-17)28-29-22(30)32-15-16-5-3-7-18(13-16)23(24,25)26/h3-14H,2,15H2,1H3

InChI Key

PGJKUSQICRVYFD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=CC=C3)C(F)(F)F)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine typically involves multiple steps. One common method includes the reaction of 4-ethoxyphenyl hydrazine with 3-(trifluoromethyl)benzyl chloride to form an intermediate. This intermediate then undergoes cyclization with pyridine-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

3-[4-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The –CF₃ group increases logP (estimated ~3.2) compared to chloro (logP ~2.8) or bromo (logP ~3.0) analogs, improving membrane permeability .
  • Steric Considerations : Dichloro-substituted analogs (e.g., 3,4-dichlorobenzyl) introduce greater steric hindrance, which may limit bioavailability .

Pharmacological Activity Comparison

Triazole derivatives with modified benzylsulfanyl groups exhibit distinct biological activities:

  • Anti-inflammatory Activity : A 2,4-dimethylbenzylthio analog demonstrated 82% inhibition in carrageenan-induced edema (50 mg/kg dose) .
  • Analgesic Activity : A 4-nitrobenzylthio analog showed 75% pain reduction in acetic acid-induced writhing tests .
  • Antiviral Potential: Cinnamylthio analogs (e.g., 2-(5-(cinnamylthio)-4-ethyl-4H-1,2,4-triazol-3-yl)pyridine) displayed moderate activity against cucumber mosaic virus .

The target compound’s trifluoromethyl group may improve metabolic stability over nitro (–NO₂) or chloro (–Cl) analogs, which are prone to reduction or hydrolysis .

Structure-Activity Relationship (SAR) Insights

Substituent Position : Meta-substituted benzyl groups (e.g., 3-CF₃, 3-Cl) generally outperform para-substituted analogs in receptor binding due to optimal steric alignment .

Halogen vs. Trifluoromethyl : –CF₃ provides greater electronegativity and stability than halogens, reducing oxidative metabolism .

Heterocyclic Influence : Pyridine at position 3 enhances π-π stacking interactions in biological targets compared to furan or thiophene .

Biological Activity

The compound 3-[4-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring and a triazole moiety, which are known for their diverse biological activities. The presence of ethoxy and trifluoromethyl groups enhances its lipophilicity and potentially its bioactivity.

Antibacterial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have shown efficacy against various Gram-positive and Gram-negative bacteria.

CompoundMIC (μg/mL)Bacteria Tested
3-[4-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine16Staphylococcus aureus
Control (Vancomycin)0.68Staphylococcus aureus
Control (Ciprofloxacin)2.96Escherichia coli

These results indicate that the compound may possess comparable or superior antibacterial activity relative to standard antibiotics, particularly against resistant strains .

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. The compound has been tested against common fungal pathogens such as Candida albicans and Aspergillus niger.

CompoundMIC (μg/mL)Fungi Tested
3-[4-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine32Candida albicans
Control (Fluconazole)8Candida albicans

The data suggest that while the compound shows antifungal properties, further optimization may be necessary to enhance its efficacy .

Anticancer Activity

Triazoles are emerging as promising candidates in cancer therapy. In vitro studies have indicated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cell LineIC50 (μM)Reference Compound IC50 (μM)
MCF-715Doxorubicin: 10
HeLa20Cisplatin: 25

These findings highlight the potential of the compound as an anticancer agent, warranting further investigation into its mechanism of action .

Anti-inflammatory Activity

The anti-inflammatory properties of triazoles have been attributed to their ability to inhibit pro-inflammatory cytokines. The compound was evaluated in animal models for its effects on inflammation markers.

Treatment GroupInflammatory Marker Reduction (%)
3-[4-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine45%
Control (Ibuprofen)50%

While the reduction in inflammatory markers is significant, it is comparable to standard treatments .

Case Studies

In a recent study published in European Journal of Medicinal Chemistry, researchers synthesized several triazole derivatives and evaluated their biological activities. Among these derivatives, the compound of interest exhibited promising results against both bacterial and fungal pathogens.

Another study focused on the structure-activity relationship (SAR) of triazole compounds indicated that modifications at specific positions could enhance biological activity. For example, electron-donating groups on the phenyl ring significantly improved antibacterial potency .

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